4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide is classified as an impurity related to Celecoxib, a selective cyclooxygenase-2 inhibitor used for treating pain and inflammation. The compound has a molecular formula of and a molecular weight of 381.37 g/mol . It is categorized under the classes of pyrazole derivatives and sulfonamides, commonly utilized in medicinal chemistry for their therapeutic properties.
The synthesis of 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide involves several steps. One notable synthesis route includes:
The molecular structure of 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide features several distinct components:
Cc1ccc(cc1)c2cc(n(n2)c3ccc(cc3)S(=O)(=O)N)C(F)(F)F
in SMILES format .The compound participates in various chemical reactions typical for sulfonamides and pyrazoles. Notably:
The mechanism of action for 4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide primarily involves:
The physical and chemical properties of the compound include:
4-[3-(4-Methylphenyl)-5-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide has several significant applications:
CAS No.: 28272-18-6
CAS No.: 15548-43-3
CAS No.: 64199-88-8
CAS No.: 60640-59-7
CAS No.:
CAS No.: 2154-65-6